molecular formula C10H17N3O2 B15328158 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid

3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid

Cat. No.: B15328158
M. Wt: 211.26 g/mol
InChI Key: BWPOLBXZMDTYKH-UHFFFAOYSA-N
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Description

3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is an organic compound that features an imidazole ring, a methyl group, and a propylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.

    Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.

    Introduction of the Propylamino Group: The propylamino group can be added through reductive amination, where a propylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone, which can be achieved through the reaction of the intermediate compound with a suitable carboxylating agent such as carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The propylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The overall effect of the compound is determined by its ability to modulate biological pathways and inhibit key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1h-Imidazol-1-yl)propanoic acid: Lacks the methyl and propylamino groups, resulting in different chemical and biological properties.

    2-Methyl-2-(propylamino)propanoic acid: Lacks the imidazole ring, affecting its ability to interact with metal ions and enzymes.

    3-(1h-Imidazol-1-yl)-2-methylpropanoic acid: Lacks the propylamino group, influencing its membrane permeability and biological activity.

Uniqueness

3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is unique due to the presence of both the imidazole ring and the propylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to interact with a wide range of molecular targets and exhibit diverse pharmacological effects.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-imidazol-1-yl-2-methyl-2-(propylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-4-12-10(2,9(14)15)7-13-6-5-11-8-13/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

BWPOLBXZMDTYKH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(CN1C=CN=C1)C(=O)O

Origin of Product

United States

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